molecular formula C8H12O B2981859 3-Cyclobutylcyclobutan-1-one CAS No. 1784140-22-2

3-Cyclobutylcyclobutan-1-one

Cat. No.: B2981859
CAS No.: 1784140-22-2
M. Wt: 124.183
InChI Key: XCJPRYYUTHKRDV-UHFFFAOYSA-N
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Description

3-Cyclobutylcyclobutan-1-one is a cyclic ketone with the molecular formula C8H12O It is a member of the cyclobutanone family, characterized by a four-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclobutylcyclobutan-1-one can be achieved through several methods, including:

Industrial Production Methods

Industrial production of this compound typically involves large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and photochemical reactors can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-Cyclobutylcyclobutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as amines, alcohols, and halides

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Substituted cyclobutanones

Mechanism of Action

The mechanism of action of 3-Cyclobutylcyclobutan-1-one involves its interaction with molecular targets through its carbonyl group. The compound can form hydrogen bonds and undergo nucleophilic addition reactions with various biomolecules. The pathways involved include:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites.

    Receptor Binding: It can interact with receptors, altering their activity and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanone: A simpler ketone with a four-membered ring structure.

    Cyclopentanone: A five-membered ring ketone with similar reactivity.

    Cyclohexanone: A six-membered ring ketone with different steric and electronic properties.

Uniqueness

3-Cyclobutylcyclobutan-1-one is unique due to its bicyclic structure, which imparts significant ring strain and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry and industry.

Properties

IUPAC Name

3-cyclobutylcyclobutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c9-8-4-7(5-8)6-2-1-3-6/h6-7H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCJPRYYUTHKRDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2CC(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1784140-22-2
Record name 3-cyclobutylcyclobutan-1-one
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